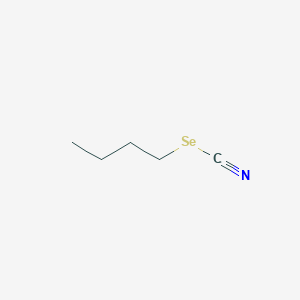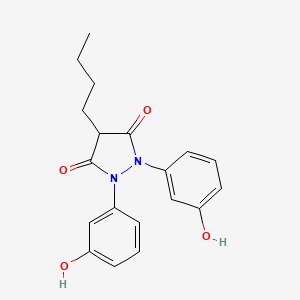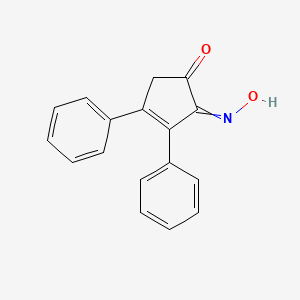
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one is an organic compound characterized by its unique structure, which includes a hydroxyimino group and a cyclopentene ring substituted with two phenyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
The synthesis of (2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of 3,4-diphenylcyclopent-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyimino group.
Análisis De Reacciones Químicas
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one can be compared with other similar compounds such as:
2-Hydroxyimino-3,4-diphenylcyclopent-2-en-1-one: Differing only in the position of the double bond.
3,4-Diphenylcyclopent-2-en-1-one: Lacking the hydroxyimino group.
2-Hydroxyimino-3,4-diphenylcyclopent-3-en-1-one: An isomer with a different configuration
Propiedades
Número CAS |
5446-65-1 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-hydroxyimino-3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C17H13NO2/c19-15-11-14(12-7-3-1-4-8-12)16(17(15)18-20)13-9-5-2-6-10-13/h1-10,20H,11H2 |
Clave InChI |
PMDSLNUJQBMKTR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=NO)C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


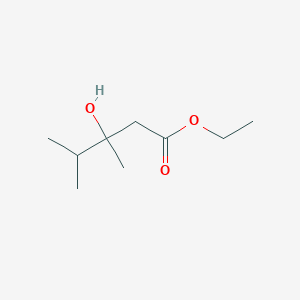
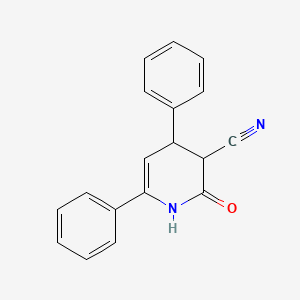
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
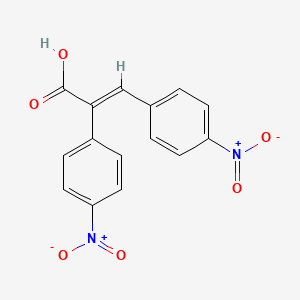
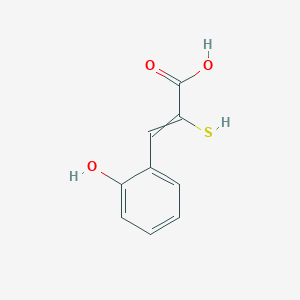
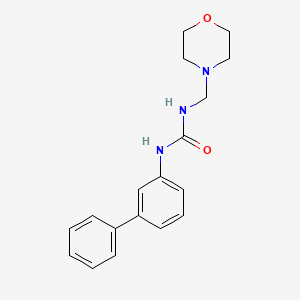

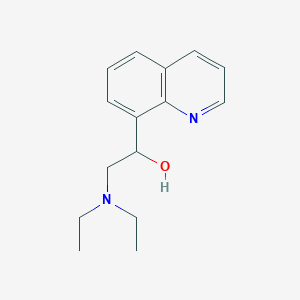
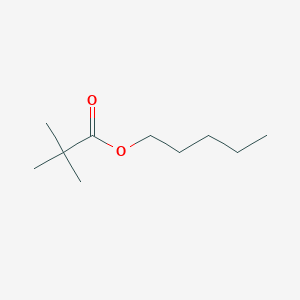
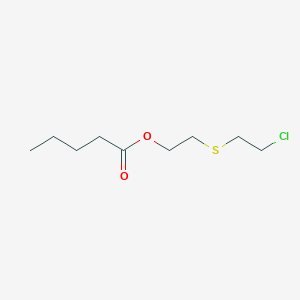
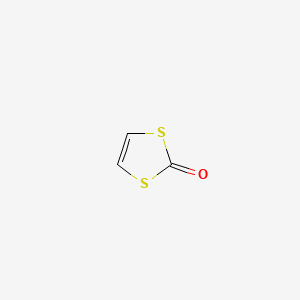
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
